molecular formula C16H11Cl2N5O3 B4380888 N-[1-(2,4-dichlorobenzyl)-1H-1,2,4-triazol-3-yl]-4-nitrobenzamide

N-[1-(2,4-dichlorobenzyl)-1H-1,2,4-triazol-3-yl]-4-nitrobenzamide

Cat. No.: B4380888
M. Wt: 392.2 g/mol
InChI Key: LQBJZHSPGRDUJY-UHFFFAOYSA-N
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Description

N-[1-(2,4-dichlorobenzyl)-1H-1,2,4-triazol-3-yl]-4-nitrobenzamide is a synthetic organic compound characterized by its complex structure, which includes a triazole ring, a dichlorobenzyl group, and a nitrobenzamide moiety

Properties

IUPAC Name

N-[1-[(2,4-dichlorophenyl)methyl]-1,2,4-triazol-3-yl]-4-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11Cl2N5O3/c17-12-4-1-11(14(18)7-12)8-22-9-19-16(21-22)20-15(24)10-2-5-13(6-3-10)23(25)26/h1-7,9H,8H2,(H,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQBJZHSPGRDUJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NC2=NN(C=N2)CC3=C(C=C(C=C3)Cl)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11Cl2N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(2,4-dichlorobenzyl)-1H-1,2,4-triazol-3-yl]-4-nitrobenzamide typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and appropriate nitriles under acidic or basic conditions.

    Attachment of the Dichlorobenzyl Group: The dichlorobenzyl group is introduced through a nucleophilic substitution reaction, where a suitable dichlorobenzyl halide reacts with the triazole intermediate.

    Formation of the Nitrobenzamide Moiety: The final step involves the coupling of the triazole-dichlorobenzyl intermediate with 4-nitrobenzoyl chloride in the presence of a base such as triethylamine to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

N-[1-(2,4-dichlorobenzyl)-1H-1,2,4-triazol-3-yl]-4-nitrobenzamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst or sodium borohydride.

    Substitution: The dichlorobenzyl group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon or sodium borohydride in methanol.

    Substitution: Sodium hydroxide or other strong bases in polar aprotic solvents.

Major Products

    Oxidation: Formation of carboxylic acids or other oxidized derivatives.

    Reduction: Formation of amines.

    Substitution: Formation of substituted triazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.

Biology and Medicine

In medicinal chemistry, N-[1-(2,4-dichlorobenzyl)-1H-1,2,4-triazol-3-yl]-4-nitrobenzamide may exhibit biological activity, such as antimicrobial or anticancer properties. Researchers study its interactions with biological targets to develop new therapeutic agents.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings that require the unique chemical characteristics of the triazole and nitrobenzamide groups.

Mechanism of Action

The mechanism by which N-[1-(2,4-dichlorobenzyl)-1H-1,2,4-triazol-3-yl]-4-nitrobenzamide exerts its effects depends on its application. In biological systems, it may interact with enzymes or receptors, inhibiting or modifying their activity. The triazole ring is known to bind to metal ions, which could be crucial in its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

    N-[1-(2,4-dichlorobenzyl)-1H-1,2,4-triazol-3-yl]-4-aminobenzamide: Similar structure but with an amino group instead of a nitro group.

    N-[1-(2,4-dichlorobenzyl)-1H-1,2,4-triazol-3-yl]-4-methylbenzamide: Similar structure but with a methyl group instead of a nitro group.

Uniqueness

The presence of the nitro group in N-[1-(2,4-dichlorobenzyl)-1H-1,2,4-triazol-3-yl]-4-nitrobenzamide imparts unique electronic properties, making it distinct from its analogs. This can influence its reactivity and interactions with biological targets, potentially leading to different biological activities and applications.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[1-(2,4-dichlorobenzyl)-1H-1,2,4-triazol-3-yl]-4-nitrobenzamide
Reactant of Route 2
Reactant of Route 2
N-[1-(2,4-dichlorobenzyl)-1H-1,2,4-triazol-3-yl]-4-nitrobenzamide

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